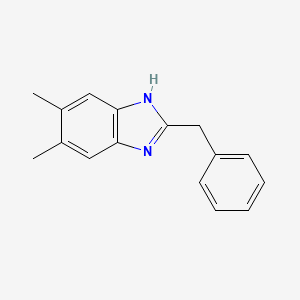

2-Benzyl-5,6-dimethyl-1h-benzimidazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzyl-5,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-8-14-15(9-12(11)2)18-16(17-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNBEKIHRZTXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303866 | |

| Record name | 2-benzyl-5,6-dimethyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58506-60-8 | |

| Record name | 5,6-Dimethyl-2-(phenylmethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58506-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 163083 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-5,6-dimethyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Profiles and Molecular Mechanisms of Action of 2 Benzyl 5,6 Dimethyl 1h Benzimidazole

Research into Antimicrobial Efficacy of 2-Benzyl-5,6-dimethyl-1H-benzimidazole and its Derivatives

The emergence of drug-resistant microbial strains presents a continuous challenge to public health, necessitating the development of novel antimicrobial agents. Benzimidazole (B57391) derivatives have been extensively investigated for their potential to address this need, demonstrating a broad spectrum of activity against various microorganisms. acs.orgwhiterose.ac.uk

Research has demonstrated that benzimidazole derivatives possess notable antibacterial properties. The substitution pattern on the benzimidazole core plays a crucial role in determining the potency and spectrum of this activity. For instance, studies on various N,2,6-trisubstituted 1H-benzimidazole derivatives have revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov

One study highlighted a derivative, compound 4c (2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole), which shares structural similarities with this compound, exhibiting good antimicrobial activity against Escherichia coli and Streptococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Furthermore, this compound, along with others, showed potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4–16 μg/mL. nih.gov The presence of an N-benzyl group and specific substituents on the phenyl ring at the 2-position were found to be desirable for enhanced antibacterial activity. nih.gov

Another study on 2-(benzylthio)methyl-1H-benzimidazole derivatives reported significant antibacterial effects against S. aureus and E. coli, with MIC values ranging from 140 to 320 µg/mL and 140 to 400 µg/mL, respectively. These findings underscore the potential of the benzimidazole scaffold in developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole (4c) | Escherichia coli | 16 | nih.gov |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole (4c) | Streptococcus faecalis | 16 | nih.gov |

| Various 2-(benzylthio)methyl-1H-benzimidazole derivatives | Staphylococcus aureus | 140-320 | |

| Various 2-(benzylthio)methyl-1H-benzimidazole derivatives | Escherichia coli | 140-400 |

Fungal infections, particularly in immunocompromised individuals, are a growing concern, and the development of resistance to existing antifungal drugs has spurred the search for new therapeutic options. pharmacophorejournal.com Benzimidazole derivatives have shown promise as antifungal agents, with their mechanism of action often linked to the inhibition of key fungal enzymes. pharmacophorejournal.com

Studies on various benzyl benzimidazole derivatives have been conducted to evaluate their efficacy against different fungal species. pharmacophorejournal.com For example, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated moderate activity against Candida albicans and Aspergillus niger. acs.org Specifically, certain derivatives showed MIC values of 64 μg/mL for both strains. acs.org The antifungal activity of benzimidazole derivatives is influenced by the length of the alkyl chain substituent, with one study indicating that an optimal activity was achieved with a nine-carbon chain. nih.gov

While specific data for this compound is limited, the general findings for related structures suggest that this class of compounds holds potential for the development of novel antifungal therapies.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Candida albicans | 64 | acs.org |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Aspergillus niger | 64 | acs.org |

| 1-nonyl-1H-benzo[d]imidazole | Various Candida species | Not specified | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Various Candida species | Not specified | nih.gov |

The benzimidazole nucleus is a core component of several antiviral drugs. Research into benzimidazole derivatives has revealed their potential to inhibit the replication of various viruses. For instance, certain 2,5,6-trihalogenated-1-(β-D-ribofuranosyl)benzimidazoles have been designed and synthesized to explore their antiviral activities. acs.org

Specifically, some benzimidazole-based allosteric inhibitors have been shown to target the RNA-dependent RNA polymerase of the Hepatitis C Virus (HCV). nih.gov One such compound demonstrated a dose-dependent reduction in both viral RNA and protein synthesis, with an IC50 of approximately 0.35 μM. nih.gov Additionally, 2,5,6-trihalogenated benzimidazole-β-D-ribofuranosyl nucleosides are known to be potent and selective inhibitors of human cytomegalovirus (HCMV). nih.gov While these studies provide a basis for the antiviral potential of the benzimidazole scaffold, specific research on the antiviral activity of this compound is not extensively documented in the reviewed literature.

The antimicrobial potency of benzimidazole derivatives is intrinsically linked to their chemical structure. Comparative analyses within series of these compounds have elucidated key structure-activity relationships (SAR). For instance, the presence of an N-benzyl group is often associated with enhanced antibacterial activity. nih.gov In one study, a derivative with an N-benzyl and a 4-chlorophenyl group at the 2-position demonstrated potent activity against MRSA. nih.gov

In the context of antifungal activity, the lipophilicity of the molecule, often modulated by the length of an N-alkyl chain, plays a critical role. One study found that a nine-carbon alkyl chain on the benzimidazole nitrogen resulted in optimal antifungal activity. nih.gov The nature of the substituent at the 2-position of the benzimidazole ring also significantly impacts the antimicrobial spectrum and potency.

Investigations into Anticancer and Antiproliferative Properties

The structural resemblance of the benzimidazole core to purine (B94841) nucleosides has made it a privileged scaffold in the design of anticancer agents. nih.gov These compounds can interact with various biological targets involved in cancer cell proliferation and survival.

The triple-negative breast cancer cell line, MDA-MB-231, is frequently used as a model to evaluate the efficacy of potential anticancer compounds. Several studies have investigated the antiproliferative effects of benzimidazole derivatives on this cell line.

Research on a series of 1H-benzimidazol-2-yl hydrazones, which included derivatives with a methyl group at the 5(6)-position of the benzimidazole ring, demonstrated significant growth inhibitory effects against MDA-MB-231 cells. preprints.org The presence of the methyl group was highlighted as playing a role in the observed cytotoxicity. preprints.org These compounds were found to induce cell cycle arrest and apoptosis. nih.gov

In one study, a series of benzimidazole derivatives showed time-dependent cytotoxicity against MDA-MB-231 cells, with IC50 values ranging from 40 to 60 μM after 48 hours and between 13 and 20 μM after 72 hours of incubation. semanticscholar.org Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives found that several compounds, including one with a 6-methyl and N-benzyl substitution, could kill MDA-MB-231 cells with low micromolar IC50 values (2.39–10.95 μM). nih.gov The mechanism of action for some of these derivatives involves the disruption of microtubule organization, leading to mitotic arrest. preprints.orgnih.gov

Table 3: Antiproliferative Activity of Selected Benzimidazole Derivatives against MDA-MB-231 Cells

| Compound/Derivative | Incubation Time (h) | IC50 (μM) | Reference |

| 1H-benzimidazol-2-yl hydrazone derivatives | 48 | 40-60 | semanticscholar.org |

| 1H-benzimidazol-2-yl hydrazone derivatives | 72 | 13-20 | semanticscholar.org |

| N,2,6-trisubstituted 1H-benzimidazole derivatives | Not specified | 2.39–10.95 | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | Not specified | 1.18 | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | Not specified | 2.90 | nih.gov |

Antiproliferative Mechanisms of Action

The antiproliferative activity of benzimidazole derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis. nih.govresearchgate.net By interfering with the machinery of cell division, these compounds can halt the uncontrolled proliferation characteristic of cancer cells.

Research on various substituted benzimidazoles has shown that they can arrest the cell cycle at different phases, including G0/G1, S, or G2/M. nih.gov For instance, certain 1-benzyl-1H-benzimidazole analogues have been shown to stop the MCF-7 breast cancer cell cycle in the G2/M and S-phases. nih.gov Another 1,2,5-trisubstituted benzimidazole, known as TJ08, efficiently induces G1/S phase arrest in various cancer cells. acs.org The specific phase of arrest often depends on the substitution pattern of the benzimidazole core and the type of cancer cell line being studied.

In addition to halting cell cycle progression, many benzimidazole compounds trigger programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis by these derivatives can occur through multiple pathways. A common mechanism involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c into the cell's cytoplasm. nih.gov This event initiates a cascade of caspase activation, ultimately leading to the dismantling of the cell. nih.gov Studies on 2-aryl benzimidazole derivatives have demonstrated their ability to promote cell death through the intrinsic apoptotic pathway. nih.gov

Elucidation of Molecular Targets and Pathways

The diverse biological effects of this compound and its analogs stem from their interaction with various molecular targets, leading to the modulation of critical cellular pathways.

The benzimidazole scaffold has been identified as a "privileged structure" capable of binding to a multitude of enzymes and receptors. unica.it Its aromatic and heterocyclic nature facilitates interactions through hydrogen bonding, π–π stacking, and metal ion coordination. nih.gov Key molecular targets for benzimidazole derivatives include:

Tubulin: Many benzimidazole derivatives, acting as microtubule inhibitors, bind to the colchicine binding site of β-tubulin. mdpi.com This interaction disrupts the dynamic process of microtubule polymerization and depolymerization, which is essential for forming the mitotic spindle during cell division. nih.gov

Protein Kinases: As inhibitors of protein kinases, benzimidazoles can target enzymes crucial for cell signaling and growth, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov Some derivatives also show inhibitory activity against other kinases like lymphocyte-specific protein tyrosine kinase (Lck) and Aurora kinases. nih.govresearchgate.net

Topoisomerases: Certain bis-benzimidazole derivatives can bind to the minor groove of DNA and inhibit the function of topoisomerase I and II, enzymes that are vital for resolving DNA topological stress during replication and transcription. nih.gov

Other Enzymes: Benzimidazole derivatives have been shown to inhibit a range of other enzymes, including NF-κB, microsomal prostaglandin E2 synthase 1 (mPGES-1), and lysine demethylases (KDMs), highlighting their multi-target capabilities. nih.govnih.govmdc-berlin.de

Binding of this compound and its analogs to their molecular targets directly modulates the proteins' biological functions. For microtubule-targeting agents, this interaction inhibits the assembly of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis. nih.govmdpi.com

In the case of protein kinase inhibition, the benzimidazole compound typically acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase. nih.gov This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT and MEK/ERK pathways. nih.gov Similarly, inhibition of enzymes like topoisomerases prevents the re-ligation of DNA strands, leading to DNA damage and cell death. nih.gov

The structural similarity of benzimidazoles to natural purines suggests they can interfere with nucleic acid and energy metabolism. researchgate.netnih.gov By acting as purine isosteres, these compounds can potentially inhibit enzymes involved in DNA processing and synthesis. nih.gov

Recent studies have also pointed to the role of benzimidazole derivatives in targeting key metabolic enzymes. For example, certain benzimidazole compounds have been found to inhibit glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). mdpi.com The PPP is a crucial metabolic route in cancer cells, providing them with NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis. By inhibiting G6PD, these compounds can disrupt the redox balance and biosynthetic capacity of cancer cells, particularly under hypoxic conditions often found in tumors. mdpi.com

By interacting with upstream targets like protein kinases, this compound can disrupt major cellular signaling cascades. Inhibition of receptor tyrosine kinases such as EGFR and VEGFR by 2-aryl benzimidazole derivatives blocks the activation of downstream pathways like MEK/ERK and PI3K/AKT, which are fundamental for cell growth, survival, and angiogenesis. nih.gov

Furthermore, benzimidazole derivatives have been shown to modulate other critical signaling pathways. For example, 2-benzylbenzimidazole derivatives have been identified as potent inhibitors of the nuclear factor κB (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. nih.gov Other studies have shown that benzimidazoles can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which can lead to the upregulation of death receptors and promote apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole derivatives. These studies reveal how specific chemical modifications to the benzimidazole core influence biological activity. For 2,5,6-trisubstituted benzimidazoles like the title compound, substituents at the C2, C5, and C6 positions are particularly important. nih.gov

Substitution at the C2-position: The nature of the substituent at the C2 position significantly impacts activity. The presence of a benzyl group, as in this compound, is a common feature in many biologically active benzimidazoles. SAR studies on 2-substituted N-benzyl benzimidazoles have shown that modifications to this group can fine-tune activity. nih.gov For instance, in a series of 2-benzylbenzimidazole NF-κB inhibitors, the presence of a hydrogen bond acceptor (like a methoxy group) on the benzyl ring's phenyl group enhanced inhibitory activity. nih.gov

Substitution at the C5 and C6-positions: The substitution pattern on the fused benzene (B151609) ring is also critical. The dimethyl groups at the C5 and C6 positions in this compound are expected to influence the compound's lipophilicity and electronic properties, which can affect target binding and pharmacokinetic properties. In SAR studies of antitubercular 2,5,6-trisubstituted benzimidazoles, modifications at these positions were explored to optimize potency and metabolic stability. nih.gov Generally, electron-withdrawing groups like nitro or halogen at the C5(6) position have been shown to enhance the biological activity of some benzimidazole series. frontiersin.org Conversely, other studies have found that simple groups like methyl or hydrogen at the C5 position can lead to better inhibitory activity compared to bulkier or more polar groups. researchgate.net

| Position of Substitution | Type of Substituent | Effect on Antiproliferative/Biological Activity | Reference |

| C2 | Phenyl/Substituted Phenyl | Often crucial for activity; substitutions on the phenyl ring (e.g., methoxy, hydroxyl) can enhance potency. | nih.gov |

| C2 | Benzyl | Confers significant activity; substitutions on the benzyl ring's phenyl moiety can modulate potency. | nih.gov |

| C5/C6 | Electron-donating (e.g., Methyl) | Can provide good activity, though effects are series-dependent. | researchgate.net |

| C5/C6 | Electron-withdrawing (e.g., Cl, NO2) | Often enhances activity in many series of benzimidazoles. | frontiersin.org |

| N1 | Alkyl/Benzyl | N-alkylation can positively influence chemotherapeutic efficacy and lipophilicity. | nih.govnih.gov |

| N1 | Hydrogen (unsubstituted) | Often essential for activity, allowing for crucial hydrogen bonding interactions with the target. | nih.gov |

These SAR studies underscore that a combination of a 2-benzyl group for target interaction and 5,6-dimethyl groups for modulating physicochemical properties likely contributes to the specific biological profile of this compound.

Influence of Benzimidazole Ring Substituents on Biological Potency

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole ring system. The positions at C-2, N-1, C-5, and C-6 are particularly crucial in determining the pharmacological profile of these compounds.

The benzyl group at the C-2 position is a common feature in many biologically active benzimidazole derivatives. This lipophilic group can enhance the compound's ability to penetrate cell membranes and can engage in hydrophobic interactions within the binding sites of target proteins. Research on various 2-substituted benzimidazoles has demonstrated that the presence of a benzyl or substituted benzyl group can confer a range of activities, including antimicrobial, antiviral, and anticancer effects.

The combination of a benzyl group at the C-2 position and dimethyl groups at the C-5 and C-6 positions in this compound suggests a molecule designed to leverage the benefits of these individual substitutions to achieve a specific biological response.

Impact of Electronic and Steric Properties of Substituents

The biological potency of this compound is intrinsically linked to the electronic and steric properties of its constituent groups.

Electronic Properties: The benzyl group at the C-2 position, while primarily hydrophobic, can also participate in π-π stacking interactions with aromatic residues in protein binding pockets. The electron-donating nature of the two methyl groups at the C-5 and C-6 positions increases the electron density of the benzimidazole ring system. This enhanced electron density can modulate the pKa of the imidazole (B134444) nitrogen atoms, which can be crucial for forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes. Structure-activity relationship (SAR) studies on benzimidazole derivatives have often highlighted the importance of electronic effects in determining biological activity . For instance, electron-donating groups can enhance interactions with certain viral enzymes, thereby improving inhibitory activity .

The following table summarizes the key substituents of this compound and their potential impact on its biological activity:

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |

| Benzyl | C-2 | Hydrophobic, capable of π-π stacking | Bulky | Enhanced cell membrane penetration, hydrophobic interactions with target proteins. |

| Methyl | C-5 | Electron-donating | Moderate bulk | Increased electron density of the ring system, modulation of pKa, potential for improved binding affinity. |

| Methyl | C-6 | Electron-donating | Moderate bulk | Increased electron density of the ring system, modulation of pKa, potential for improved binding affinity. |

Case Studies Illustrating Biological Efficacy in Academic Research

While direct and extensive research specifically on the biological efficacy of this compound is limited in publicly available literature, studies on closely related derivatives provide valuable insights into its potential therapeutic applications. These studies underscore the importance of the combined structural features present in this molecule.

One notable study explored a series of 1-alkyl-2-(pyrrolidin-1-yl)benzimidazole derivatives as inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel nih.gov. Within this series, the compound 1-Benzyl-5,6-dimethyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole demonstrated moderate activity, with an IC50 of 12.3 μM nih.gov. This finding is significant as it confirms that the 1-benzyl-5,6-dimethylbenzimidazole scaffold is a viable starting point for developing modulators of specific biological targets. Although the C-2 substituent is different from the target compound of this article, the study validates the biological relevance of the core structure.

The following table presents the data for the aforementioned derivative:

| Compound | Structure | Target | Activity (IC50) | Reference |

| 1-Benzyl-5,6-dimethyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole | A benzimidazole core with a benzyl group at N-1, dimethyl groups at C-5 and C-6, and a pyrrolidin-1-yl group at C-2. | TRPC5 Channel | 12.3 μM | nih.gov |

Computational and Theoretical Investigations of 2 Benzyl 5,6 Dimethyl 1h Benzimidazole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For a compound like 2-Benzyl-5,6-dimethyl-1H-benzimidazole, molecular docking simulations would be employed to predict how it fits into the binding site of a target protein. The simulation calculates the binding energy, which is an estimation of the affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on various benzimidazole (B57391) derivatives have shown a range of binding energies when docked with different protein targets, indicating varying levels of potential inhibitory activity.

Identification of Critical Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts)

Beyond predicting the binding pose, molecular docking identifies the specific intermolecular forces that stabilize the ligand-protein complex. These interactions are crucial for the ligand's specificity and affinity. For this compound, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the protein's active site.

Hydrophobic Contacts: The benzyl and dimethyl-substituted benzene (B151609) rings are hydrophobic and would be expected to form van der Waals interactions and hydrophobic contacts with nonpolar residues of the target protein.

π-π Stacking: The aromatic rings of the benzimidazole and benzyl groups can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Imidazole (B134444) Nitrogens | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Contacts | Benzyl Group, Dimethylphenyl Group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Benzimidazole Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. This method simulates the movement of atoms and molecules to assess the stability of the predicted binding mode from molecular docking.

Assessment of Ligand-Receptor Complex Dynamic Behavior

An MD simulation of this compound bound to a target protein would reveal the flexibility of the ligand in the binding pocket and any conformational changes in the protein upon binding. Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable RMSD suggests a stable binding.

Prediction of Binding Stability with Specific Biological Targets (e.g., Smoothened protein)

The Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway, is a known target for some benzimidazole derivatives. MD simulations could be used to predict the binding stability of this compound with SMO. By analyzing the trajectory of the simulation, researchers can confirm if the critical interactions identified in docking are maintained over time, thus providing a more accurate prediction of the compound's potential as a SMO inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, untested compounds.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug design. researchgate.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netbiointerfaceresearch.com For benzimidazole derivatives, 2D and 3D-QSAR studies have been successfully employed to predict activities against various targets, including cancer cell lines and microbes. researchgate.netbiointerfaceresearch.comvjs.ac.vn

A typical QSAR study for derivatives of this compound would involve calculating a range of molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (NN) are then used to build a predictive model. biointerfaceresearch.com Such models can accurately forecast the activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 1: Common Structural Descriptors in QSAR Modeling for Benzimidazole Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Quantifies the electronic charge distribution and reactivity. anjs.edu.iq |

| Steric/Geometrical | Molecular volume, Surface area, Ovality | Defines the size and shape of the molecule, crucial for receptor fitting. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Relates to the compound's solubility, permeability, and absorption. researchgate.net |

These models are validated internally and externally to ensure their robustness and predictive power. For instance, a 2D-QSAR model developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R² = 0.904), indicating its strong predictive capability. researchgate.netvjs.ac.vn

Correlation of Physicochemical Properties with Biological Efficacy

The biological efficacy of a compound like this compound is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. nih.gov Computational methods are used to calculate these properties and correlate them with observed biological activities.

Key physicochemical properties include:

Lipophilicity (LogP): This property affects the molecule's ability to cross biological membranes. For some benzimidazole derivatives, a quadratic relationship has been observed between lipophilicity and activity, indicating an optimal range for this property. researchgate.net

Aqueous Solubility: Adequate solubility is crucial for a drug's bioavailability. Computational tools can predict solubility, helping to avoid the development of compounds that may be difficult to formulate. nih.gov

Electronic Properties: The arrangement of electrons in the molecule influences its ability to form hydrogen bonds, engage in π-π stacking, and coordinate with metal ions, all of which are critical for binding to biomolecules like enzymes and nucleic acids. nih.gov

Molecular Size and Shape: These factors determine how well the molecule fits into the binding pocket of its biological target.

Studies on various benzimidazole derivatives have shown that their biological response is often influenced by a combination of these properties. researchgate.net For example, the giardicidal activity of certain benzimidazoles is influenced by lipophilicity, the number of hydrogen bond donors, and molecular volume. researchgate.net

Table 2: Influence of Physicochemical Properties on Biological Efficacy

| Property | Computational Descriptor | General Impact on Efficacy |

|---|---|---|

| Lipophilicity | ClogP | Influences membrane permeability and transport; an optimal value is often required. researchgate.net |

| Solubility | Aqueous Solubility (logS) | Affects absorption and bioavailability. nih.gov |

| Polarity | Polar Surface Area (PSA) | Correlates with membrane permeability and transport characteristics. |

| Reactivity | HOMO-LUMO Gap | Indicates chemical reactivity and stability. anjs.edu.iq |

In Silico Screening and Rational Design of this compound Derivatives

In silico techniques are indispensable for the rational design of new drug candidates. These methods use computational power to screen large virtual libraries of compounds and to guide the modification of existing scaffolds, such as this compound, to enhance their biological activity and specificity.

Computational Guidance for the Design of Compounds with Enhanced Biological Activity

Computational tools provide clear guidance for modifying a lead compound to improve its efficacy. Structure-activity relationship (SAR) studies suggest that the N-1, C-2, and C-5/6 positions of the benzimidazole ring are important for biological activity. nih.govnih.gov Computational approaches help to explore the vast chemical space of possible substitutions at these positions.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model developed for inhibitors of E. coli's DNA Gyrase B, for instance, highlighted the importance of hydrogen bond donor and acceptor groups at specific positions on the benzimidazole scaffold. nih.gov

3D-QSAR Contour Maps: These visual representations from CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) studies show regions where steric bulk, positive or negative charge, or hydrophobic/hydrophilic properties are predicted to increase or decrease biological activity. This provides direct visual cues for where to modify the lead structure.

Molecular Docking: This method simulates the binding of a ligand to the active site of a receptor. nih.gov By analyzing the binding mode and scoring the interactions, researchers can predict the affinity of a designed compound for its target. ymerdigital.com Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for potent activity. researchgate.netvjs.ac.vn

Rational Design for Specific Biological Targets

Rational drug design aims to create molecules that interact specifically with a chosen biological target, leading to higher efficacy and fewer side effects. The benzimidazole scaffold has been successfully modified to target a wide array of proteins involved in various diseases. nih.govresearchgate.net

The design process often starts with identifying a validated biological target. For example, receptor tyrosine kinases like c-Met, EGFR, and VEGFR-2 are important targets in cancer therapy. nih.govdigitellinc.com The design of novel benzimidazole-based inhibitors for these targets involves:

Analyzing the Target's Binding Site: The crystal structure of the target protein reveals the shape, size, and chemical nature of the active site.

Identifying Key Interactions: Specific amino acid residues in the binding pocket that are essential for ligand binding are identified. For example, forming a hydrogen bond with the Met793 residue is a key feature for EGFR inhibition. nih.gov

Designing Complementary Ligands: Derivatives of this compound can be designed to have functional groups that form favorable interactions (hydrogen bonds, hydrophobic interactions, etc.) with these key residues. nih.gov

Table 3: Examples of Biological Targets for Rationally Designed Benzimidazole Derivatives

| Biological Target | Associated Disease | Key Design Considerations |

|---|---|---|

| EGFR, VEGFR-2, Topo II | Cancer | Incorporating hydrogen bond domains and hydrophobic tails to fit into kinase binding pockets. nih.gov |

| c-Met Kinase | Cancer | Utilizing 3D-QSAR and docking to identify key structural features for potent inhibition. digitellinc.com |

| DNA Gyrase B (E. coli) | Bacterial Infections | Designing molecules that match a pharmacophore model with specific hydrogen bond donor/acceptor patterns. nih.gov |

This target-centric approach has led to the development of potent and selective benzimidazole-based inhibitors for a variety of diseases.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. niscpr.res.in For this compound, DFT calculations can provide valuable data that complements experimental findings and guides further research. nih.gov

DFT calculations are used to determine several key molecular properties:

Optimized Molecular Geometry: The method calculates the most stable 3D conformation of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. niscpr.res.innih.gov

Electronic Properties: DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and stability. anjs.edu.iqnih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is crucial for understanding how the molecule will interact with biological receptors.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors such as chemical hardness, softness, electronegativity, and electrophilicity can be calculated. anjs.edu.iq These descriptors help in quantifying the molecule's reactivity and potential biological activity. anjs.edu.iq

These theoretical calculations provide a detailed understanding of the intrinsic properties of this compound, offering insights into its stability, reactivity, and potential interaction patterns with biological targets, which is invaluable for drug design and development. niscpr.res.inbiointerfaceresearch.com

Future Directions and Emerging Research Avenues for 2 Benzyl 5,6 Dimethyl 1h Benzimidazole

Exploration of Novel and More Sustainable Synthetic Pathways

The traditional synthesis of benzimidazoles often involves harsh reaction conditions, toxic reagents, and significant waste generation. numberanalytics.combohrium.com Future research will prioritize the development of novel and sustainable synthetic routes that align with the principles of green chemistry. numberanalytics.comchemmethod.com These methods aim to enhance efficiency, minimize environmental impact, and reduce costs. chemmethod.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.govresearchgate.net For instance, microwave-assisted synthesis of benzimidazole (B57391) derivatives under solvent-free conditions represents a greener alternative to conventional heating methods. nih.govunigoa.ac.in

Catalytic Methods: The use of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. mdpi.comrsc.org Research into novel catalysts, such as Lewis acids, organometallic complexes, and nanocomposites, can lead to milder reaction conditions and higher atom economy. mdpi.comrsc.org

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a key goal of green chemistry. unigoa.ac.in Techniques like ball milling have shown promise for the solvent-free synthesis of heterocyclic compounds. unigoa.ac.in

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water, ionic liquids, and deep eutectic solvents. researchgate.netmdpi.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Solvent-free conditions, ionic liquid media nih.govresearchgate.net |

| Novel Catalysis | Milder conditions, higher atom economy, recyclability | Lewis acids, organometallic complexes, nanocomposites mdpi.comrsc.org |

| Solvent-Free Reactions | Minimized waste, reduced environmental impact | Mechanochemical synthesis (ball milling) unigoa.ac.in |

| Green Solvents | Lower toxicity, improved sustainability | Water, ionic liquids, deep eutectic solvents researchgate.netmdpi.com |

Identification of Unexplored Biological Activities and Molecular Targets

While the antimicrobial and anticancer potential of benzimidazoles is established, the vast biological space remains largely unexplored. Future research will focus on identifying novel biological activities and the corresponding molecular targets for 2-Benzyl-5,6-dimethyl-1H-benzimidazole and its derivatives.

Emerging areas of investigation include:

Antiviral Activity: Given that some benzimidazole derivatives exhibit antiviral properties, screening against a broad spectrum of viruses is a promising avenue. researchgate.netisca.me

Anti-inflammatory Properties: The anti-inflammatory potential of benzimidazole derivatives is another area ripe for exploration. isca.meresearchgate.net

Enzyme Inhibition: Many benzimidazoles act as enzyme inhibitors. researchgate.net Future studies could target enzymes implicated in a variety of diseases, such as kinases, polymerases, and proteases. researchgate.netscilit.comnih.gov

Receptor Modulation: Investigating the interaction of these compounds with various cellular receptors could uncover new therapeutic applications. researchgate.net

| Potential Biological Activity | Potential Molecular Targets |

| Antiviral | Viral enzymes (e.g., polymerases, proteases) |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, cytokines |

| Anticancer (emerging) | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Topoisomerases researchgate.netnih.gov |

| Antiprotozoal | Parasitic enzymes and metabolic pathways |

Advanced Mechanistic Studies at the Subcellular and Systemic Levels

A deeper understanding of how this compound exerts its biological effects is crucial for its development as a therapeutic agent. Advanced mechanistic studies will move beyond simple activity screening to elucidate the compound's mode of action at both the subcellular and systemic levels.

Future research should focus on:

Subcellular Localization: Determining where the compound accumulates within the cell can provide clues about its mechanism of action.

Target Engagement and Validation: Techniques to confirm direct binding to predicted molecular targets are essential.

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways can reveal the broader biological consequences of the compound's activity.

In Vivo Studies: Animal models will be critical for understanding the compound's systemic effects, pharmacokinetics, and pharmacodynamics.

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. acs.orgnih.govnih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds by systematically varying different parts of the molecular structure. acs.orgnih.gov Liquid-phase combinatorial synthesis has been successfully applied to generate diverse benzimidazole libraries. acs.org

High-Throughput Screening (HTS): HTS enables the rapid testing of these large compound libraries against specific biological targets. nih.govbmglabtech.com This can quickly identify "hit" compounds with desired activities for further optimization. bmglabtech.com The integration of HTS with high-resolution analytical techniques can expedite the identification and characterization of promising drug candidates. nih.gov

| Technique | Application in Derivative Discovery |

| Combinatorial Chemistry | Rapid synthesis of diverse libraries of this compound derivatives. acs.orgnih.gov |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries to identify "hits" with specific biological activities. nih.govbmglabtech.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling more rational and efficient compound design and optimization. researchgate.netnih.govnih.govijirt.orgcncb.ac.cn

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel benzimidazole derivatives. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for exploration. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly assess large virtual libraries of compounds, prioritizing those with the highest probability of being active. nih.gov

Synthesis Planning: AI tools can assist in planning the most efficient and sustainable synthetic routes for target compounds. researchgate.net

Development of Green Chemistry and Sustainable Applications

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. numberanalytics.comchemmethod.com For this compound, this involves not only developing greener synthetic methods but also exploring sustainable applications. numberanalytics.comresearchgate.net

Future directions include:

Biodegradable Derivatives: Designing derivatives that are effective but also readily degrade in the environment to minimize long-term ecological impact.

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the benzimidazole core. numberanalytics.com

Applications in Sustainable Technologies: Exploring the potential use of these compounds in areas such as organic electronics or as corrosion inhibitors, contributing to more sustainable technologies.

Investigation of Multicomponent Reaction Strategies for Diverse Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful and efficient way to generate molecular diversity. acs.orgnih.govnih.gov Investigating MCRs for the synthesis of this compound derivatives is a promising avenue for future research.

Advantages of MCRs include:

High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste. acs.org

Efficiency: MCRs can significantly reduce the number of synthetic steps required to build complex molecules. acs.org

Diversity: By varying the different components in the reaction, a wide range of derivatives can be easily accessed from a common set of starting materials. acs.org

One-pot, three-component reactions have been successfully developed for the synthesis of various benzimidazole derivatives and can be adapted for the synthesis of novel analogs of this compound. nih.govnih.gov

常见问题

Q. What are the common synthetic routes for preparing 2-benzyl-5,6-dimethyl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation of 1,2-phenylenediamine derivatives with carbonyl-containing compounds (e.g., aldehydes or carboxylic acids) under acidic or oxidative conditions. Key methods include:

- Classical Condensation : Reacting 4,5-dimethyl-1,2-phenylenediamine with benzaldehyde derivatives in the presence of polyphosphoric acid or HCl, followed by cyclization . Yield optimization requires precise control of temperature and stoichiometry, as excess acid can lead to side reactions like over-oxidation .

- Microdroplet Synthesis : Accelerated reactions using diamines and carboxylic acids in microdroplet environments (e.g., formic acid as a proton source), achieving faster kinetics and higher purity by minimizing side-product formation .

- Copper-Promoted One-Pot Synthesis : Utilizing Cu(I) catalysts to facilitate oxidative cyclization, enabling solvent-free conditions and reducing purification steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, particularly for resolving positional disorder in benzyl or methyl substituents .

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. Discrepancies in aromatic proton splitting (e.g., para vs. ortho substituents) can be resolved using 2D techniques like COSY or NOESY .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers via collision-induced dissociation (CID) profiles .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields and side reactions in traditional methods?

Methodological Answer:

- Catalyst Selection : Trimethylsilyl chloride (TMSCl) or iodine can enhance cyclization efficiency by activating carbonyl intermediates, reducing reaction time from hours to minutes .

- Green Chemistry Approaches : Solvent-free ball milling or microwave-assisted synthesis minimizes energy consumption and improves atom economy (yields >85%) .

- Oxidative Conditions : Air or O as oxidants replace toxic reagents like DDQ, reducing byproducts. For example, aerobic oxidation in DMF at 80°C achieves >90% conversion .

Q. What strategies resolve contradictions in biological activity data of benzimidazole derivatives across studies?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, and cell lines) to isolate structural effects. For example, discrepancies in anticancer activity may arise from variations in cell permeability or metabolic stability .

- Structural-Activity Relationship (SAR) Analysis : Computational docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with the benzimidazole NH group or hydrophobic contacts with methyl/benzyl substituents .

Q. How can computational modeling guide the design of this compound derivatives for specific biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability with targets like Hedgehog pathway protein Smoothened (SMO). For instance, methyl groups at C5/C6 enhance hydrophobic packing in SMO pockets, while benzyl substituents modulate selectivity .

- Quantum Mechanical (QM) Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to prioritize derivatives with optimal redox properties for catalytic or antioxidant applications .

Q. What are the challenges in ensuring regioselectivity during substituent introduction to the benzimidazole core?

Methodological Answer:

- Directing Groups : Pre-functionalize the benzene ring with electron-donating groups (e.g., -OCH) to orient electrophilic substitution at specific positions .

- Protection/Deprotection Strategies : Use Boc or TMS groups to block reactive NH sites during alkylation/acylation, achieving >95% regioselectivity in multi-step syntheses .

Q. How do structural isomerization phenomena (e.g., 1H ↔ 2H tautomerism) impact the stability and reactivity of benzimidazole derivatives?

Methodological Answer:

- Thermodynamic Control : Heating promotes 2H-benzimidazole → 1H-benzimidazole isomerization via ring-opening/closure mechanisms. Monitor via H NMR (disappearance of NH proton at δ 12-13 ppm) .

- Catalytic Stabilization : Pd/C or zeolites suppress isomerization by stabilizing the 1H tautomer through π-π interactions, critical for maintaining bioactivity in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。